molecular formula C16H12BrNO2 B7893879 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

Cat. No.: B7893879
M. Wt: 330.17 g/mol
InChI Key: ALBPVRWEHNPQNT-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobenzyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is unique due to its specific combination of the indole ring and the 4-bromobenzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBPVRWEHNPQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylate (1.09 g, 3.2 mmol, 1 equiv) in methanol (30 mL) was added a 5 N NaOH solution (6.3 mL, 32 mmol, 10 equiv). The reaction mixture was stirred 2 h at 40° C. The mixture was then acidified and extracted with DCM. After concentration in vacuo, the title compound was precipitated in Et2O to afford a white powder (1.03 g, 3.1 mmol, 99%). ESI-MS (m/z): 330/332 [M+H]+.
Name
methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylate
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
99%

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